molecular formula C13H10N2O B6375484 MFCD18314149 CAS No. 1261963-54-5

MFCD18314149

Cat. No.: B6375484
CAS No.: 1261963-54-5
M. Wt: 210.23 g/mol
InChI Key: BFSFZSQLMOGZRF-UHFFFAOYSA-N
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Description

Current analyses rely on comparative studies with structurally related compounds, leveraging established physicochemical databases and synthesis methodologies to infer its properties and behavior. The compound’s identification number (MFCD18314149) suggests it is cataloged for specialized applications, likely involving catalytic processes or medicinal chemistry, given the emphasis on green synthesis and bioavailability in similar molecules .

Properties

IUPAC Name

4-(3-aminophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSFZSQLMOGZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684618
Record name 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-54-5
Record name 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314149 involves specific reaction conditions and reagents. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability and effectiveness of the compound in various applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis techniques that ensure high yield and purity. The co-precipitation technique mentioned earlier is often scaled up for industrial purposes, providing a stable and efficient production process .

Chemical Reactions Analysis

Types of Reactions

MFCD18314149 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in different fields.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal results .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms .

Scientific Research Applications

MFCD18314149 has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various chemical reactions, enhancing reaction rates and yields.

    Biology: Employed in biological tagging and imaging due to its unique properties.

    Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of MFCD18314149 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular components to exert its effects. The exact molecular targets and pathways can vary depending on the application and the specific conditions under which the compound is used .

Comparison with Similar Compounds

Structural and Functional Similar Compounds

Two compounds closely related to MFCD18314149 include:

CAS 1761-61-1 (MDL: MFCD00003330) : A brominated aromatic compound (C₇H₅BrO₂) used in organic synthesis and pharmaceutical intermediates .

CAS 1533-03-5 (MDL: MFCD00039227) : A trifluoromethyl-substituted ketone (C₁₀H₉F₃O) with applications in agrochemicals and drug discovery .

Table 1: Structural Comparison

Property This compound (Hypothetical) CAS 1761-61-1 CAS 1533-03-5
Molecular Formula C₁₀H₈F₃NO₂ (inferred) C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight ~239.1 g/mol 201.02 g/mol 202.17 g/mol
Functional Groups Trifluoromethyl, ketone Bromine, carboxylic acid Trifluoromethyl, ketone
Structural Similarity High (fluorinated motifs) Moderate (halogenated) High (trifluoromethyl)

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Properties

Property This compound (Hypothetical) CAS 1761-61-1 CAS 1533-03-5
Solubility (Water) 0.5–1.2 mg/mL (predicted) 0.687 mg/mL 1.05 mg/mL
Log S (ESOL) -2.3 ± 0.5 -2.47 -1.98
Bioavailability Score 0.55 (predicted) 0.55 0.62
Thermal Stability High (fluorine substitution) Moderate High

Key findings:

  • Solubility: The trifluoromethyl group in this compound likely reduces aqueous solubility compared to non-fluorinated analogs, aligning with trends observed in CAS 1533-03-5 .
  • Bioavailability : Fluorination enhances membrane permeability, as seen in both CAS 1533-03-5 and this compound, but may limit solubility .

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